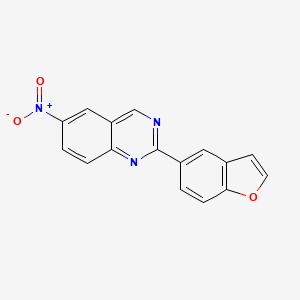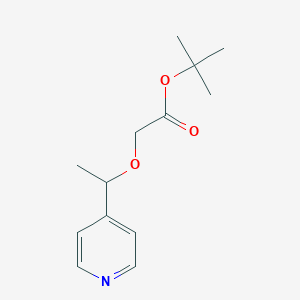
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a pyridine ring, and an ethoxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-pyridin-4-ylethoxy)acetate typically involves the esterification of 2-(1-pyridin-4-ylethoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the compound with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(1-pyridin-4-ylethoxy)acetic acid and tert-butyl alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Substitution: Electrophilic substitution on the pyridine ring can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Hydrolysis: 2-(1-pyridin-4-ylethoxy)acetic acid and tert-butyl alcohol.
Reduction: 2-(1-pyridin-4-ylethoxy)ethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(1-pyridin-4-ylethoxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(1-pyridin-4-ylethoxy)acetic acid, which can then interact with biological macromolecules. The pyridine ring may also participate in binding interactions with enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-(piperidin-4-yl)acetate: Similar in structure but contains a piperidine ring instead of a pyridine ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring and an ethoxyacetate moiety.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole ring and a tert-butyl ester group.
Uniqueness
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
tert-butyl 2-(1-pyridin-4-ylethoxy)acetate |
InChI |
InChI=1S/C13H19NO3/c1-10(11-5-7-14-8-6-11)16-9-12(15)17-13(2,3)4/h5-8,10H,9H2,1-4H3 |
Clave InChI |
QLIMLTNWMSPZPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=NC=C1)OCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenoxy)methyl]morpholine](/img/structure/B13874723.png)

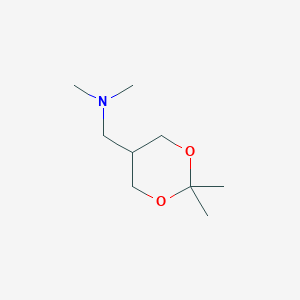

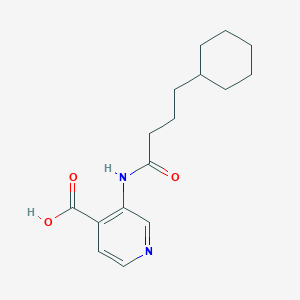

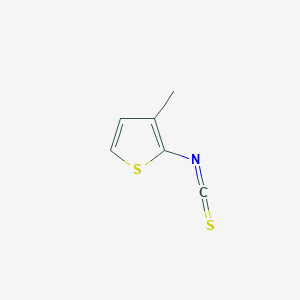
![tert-butyl 4-oxo-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridazine-3-carboxylate](/img/structure/B13874751.png)
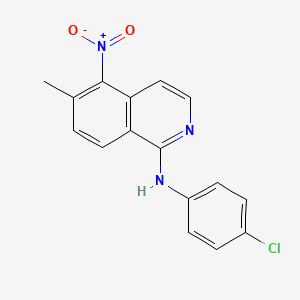
![phenyl N-[4-(1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13874763.png)
![6-phenyl-Imidazo[1,2-a]pyrimidine](/img/structure/B13874772.png)

